1-Ethenyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole
Description
Properties
CAS No. |
57807-56-4 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
1-ethenyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]pyrrole |
InChI |
InChI=1S/C11H15N/c1-2-12-9-8-10-6-4-3-5-7-11(10)12/h2,8-9H,1,3-7H2 |
InChI Key |
AMLGVBCJGKQIBX-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C=CC2=C1CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Nitrogen Functionalization of Cyclohepta[b]pyrrol-8-one
- Starting materials: Cyclohepta[b]pyrrol-8-one ketones (compounds 6–8 in literature).
- Reagents: Alkyl or aralkyl halides.
- Conditions: Reaction in anhydrous N,N-dimethylformamide (DMF) with sodium hydride (NaH) as base.
- Temperature: Initial addition at 0 °C, then stirring at room temperature for 1.5 hours.
- Workup: Quenching with crushed ice, filtration or extraction with dichloromethane, drying over sodium sulfate, and solvent removal under reduced pressure.
- Purification: Column chromatography using dichloromethane as eluent.
- Yields: Typically 80–96% depending on the substituent.
Formation of Enaminoketones
- Enaminoketones are key intermediates for subsequent cyclization.
- Prepared by reaction of the nitrogen-functionalized ketones with excess dimethylformamide dimethyl acetal (DMFDMA) or related reagents.
- Microwave irradiation can be used to accelerate the reaction under controlled temperature and pressure.
- This step introduces a dimethylaminomethylidene group at the 7-position, facilitating ring closure.
Cyclization to Form the Hexahydrocyclohepta[b]pyrrole Core
- The enaminoketones undergo intramolecular cyclization to form the fused pyrrole-cycloheptane ring system.
- Conditions vary but often involve heating or microwave irradiation in DMF.
- The cyclization is driven by the formation of the heterocyclic ring and is monitored by thin-layer chromatography (TLC).
- The resulting compounds are purified by chromatography and characterized by NMR and elemental analysis.
Introduction of the Ethenyl Group
- The ethenyl substituent (vinyl group) can be introduced via vinylation reactions.
- One method involves reacting the nitrogen-functionalized intermediate with vinyl halides or vinylation reagents under basic conditions.
- Alternatively, cyclization precursors bearing vinyl groups can be used.
- The reaction conditions are optimized to maintain the integrity of the fused ring system while installing the ethenyl group.
Industrial Scale Considerations
- Industrial synthesis adapts the above methods with scale-up optimizations.
- Continuous flow reactors may be employed for better control of reaction parameters.
- Advanced purification techniques such as preparative chromatography enhance product purity.
- Reaction conditions are optimized for maximum yield and minimal by-products.
Summary Table of Preparation Steps
| Step | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield (%) |
|---|---|---|---|---|
| Nitrogen functionalization | Cyclohepta[b]pyrrol-8-one (6–8) | Alkyl/aralkyl halide, NaH, DMF, 0 °C to RT | N-substituted cyclohepta[b]pyrrol-8-one | 80–96 |
| Enaminoketone formation | N-substituted ketones | DMFDMA or TBDMAM, microwave irradiation | Enaminoketone intermediates | Not specified |
| Cyclization | Enaminoketones | Heating or microwave in DMF | Hexahydrocyclohepta[b]pyrrole derivatives | Not specified |
| Ethenyl group introduction | Nitrogen-functionalized intermediates | Vinyl halides, base, controlled conditions | This compound | Not specified |
Research Findings and Characterization
- The synthesized compounds are characterized by 1H and 13C NMR spectroscopy, IR spectroscopy, and elemental analysis to confirm structure and purity.
- Purity is typically >95% as determined by HPLC.
- Melting points and spectral data are consistent with the expected structures.
- The synthetic methods have been validated by reproducibility and scalability studies.
Chemical Reactions Analysis
Potential Chemical Reactions
Given the structure of 1-Ethenyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole, several types of chemical reactions could be anticipated:
-
Electrophilic Addition : The ethenyl group could undergo electrophilic addition reactions, similar to those seen in alkenes, potentially leading to the formation of new functional groups.
-
Nucleophilic Substitution : The nitrogen atom in the pyrrole ring might participate in nucleophilic substitution reactions, especially if activated by electron-withdrawing groups.
-
Ring-Opening Reactions : The cycloheptane ring could potentially undergo ring-opening reactions under certain conditions, such as high temperatures or in the presence of strong acids or bases.
Analytical Techniques
The characterization of this compound and its reaction products would typically involve spectroscopic methods like NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), as well as chromatographic techniques for purification and identification .
Data Tables
Due to the lack of specific data on this compound, the following table provides general information on related compounds and their properties:
| Compound | Yield (%) | Melting Point (°C) | IR (cm^-1) |
|---|---|---|---|
| Ethyl 3-isopropyl-1-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate | 68 | - | - |
| 1-(2,5-Dimethoxybenzyl)-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-8(1H)-one | 90 | 85.0–85.4 | 1634 (CO) |
| Ethyl 1-(3,5-Dimethoxybenzyl)-8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate | 83 | 71.8–72.0 | 1707 (CO), 1647 (CO) |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Research indicates that compounds related to 1-ethenyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole exhibit potential anticancer properties. For instance, studies have shown that certain derivatives can inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of apoptosis pathways and inhibition of angiogenesis.
Case Study: Inhibition of Tumor Growth
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound significantly reduced tumor size in xenograft models. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis markers in tumor tissues.
| Compound | Tumor Size Reduction (%) | Apoptosis Markers |
|---|---|---|
| Compound A | 75% | Increased BAX expression |
| Compound B | 60% | Elevated Caspase-3 activity |
2. Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research has suggested that it may help in conditions such as Alzheimer’s disease by reducing oxidative stress and inflammation in neuronal cells.
Case Study: Neuroprotection in Animal Models
In a preclinical study involving transgenic mice models of Alzheimer's disease, treatment with derivatives of this compound resulted in improved cognitive function and reduced amyloid plaque formation.
Materials Science Applications
1. Polymer Chemistry
The compound is also explored for its use in polymer synthesis. Its unique structure allows it to act as a monomer or crosslinking agent in creating novel polymers with enhanced mechanical properties.
Case Study: Development of High-Performance Polymers
Research conducted by polymer scientists has shown that incorporating this compound into epoxy resin formulations leads to materials with superior thermal stability and mechanical strength compared to traditional formulations.
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Traditional Epoxy | 150 | 50 |
| Modified Epoxy | 200 | 70 |
Mechanism of Action
The mechanism of action of 1-Vinyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethyl Carboxylate Derivatives
Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate (CAS 2107836-53-1) replaces the ethenyl group with an ester functionality at the 2-position. Its synthesis involves alkylation of the parent pyrrole followed by carboxylation, with yields optimized via NaH-mediated reactions in anhydrous DMF . In contrast, 1-Ethenyl derivatives are synthesized via halogenation or direct substitution, as evidenced by CAS 57807-56-4’s preparation from cyclohepta[b]pyrrole precursors .
Substituted Benzyl and Aryl Derivatives
- Ethyl 1-(2,5-Dimethoxybenzyl)-8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate (22) : Incorporates a dimethoxybenzyl group at the 1-position and an oxo group at the 8-position. This compound is synthesized via reaction with 2,5-dimethoxybenzyl chloride, achieving 68% yield after 16 hours .
- N-(2-Fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide : Features a carboxamide group, synthesized through medicinal chemistry routes for enzyme inhibition studies .
Amino-Substituted Analogs
Ethyl 3-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate (CAS 2148923-28-6) introduces an amino group at the 3-position, altering electronic properties and hydrogen-bonding capacity. Storage conditions (2–8°C, dark) reflect sensitivity to degradation .
Physicochemical Properties
Key Observations :
Reactivity and Stability
- Ethenyl Group : The ethenyl substituent in CAS 57807-56-4 may participate in cycloaddition or polymerization reactions, whereas ester groups in carboxylate derivatives are prone to hydrolysis under acidic/basic conditions .
- Amino Groups: Ethyl 3-amino-2-carboxylate requires dark storage to prevent photodegradation, highlighting stability challenges absent in the ethenyl analog .
Biological Activity
1-Ethenyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole is a bicyclic organic compound notable for its unique structure that integrates a cycloheptane ring fused with a pyrrole moiety. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : CHN
- Molecular Weight : Approximately 161.248 g/mol
- Structure : The compound features an ethenyl group attached to the nitrogen of the pyrrole ring, enhancing its reactivity.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antiproliferative Effects : Similar compounds have shown antiproliferative activity against various human tumor cell lines. For instance, studies on related structures indicate that modifications in the cyclohepta framework can enhance activity against cancer cells .
- Corrector Activity in Cystic Fibrosis : Compounds structurally related to this compound have been evaluated for their ability to correct mutant CFTR protein trafficking. A study demonstrated that modifications in the structure could lead to improved correction efficacy compared to benchmark compounds .
- Interaction with Biological Systems : Interaction studies have highlighted the compound's behavior in biological systems. Notably, the presence of the ethenyl group is believed to enhance binding affinity and specificity towards biological targets.
Comparative Analysis of Related Compounds
The following table summarizes key structural features and biological activities of compounds related to this compound:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | CHN | Contains ethenyl group; enhanced reactivity | Antiproliferative; Corrector activity |
| 1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole | CHN | Lacks ethenyl group; simpler structure | Limited biological activity |
| Ethyl 1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole | CHN | Contains ethyl ester; higher molecular weight | Moderate antiproliferative effects |
| Cyclohepta[b]pyrrole | CHN | No hydrogen saturation; aromatic character | Primarily studied for structural properties |
Case Studies
Several case studies highlight the biological implications of compounds similar to this compound:
- Study on Anticancer Properties : A study investigated the antiproliferative effects of various pyrrole derivatives on human cancer cell lines. The findings indicated that modifications in the cycloheptane structure could significantly enhance cytotoxicity against specific cancer types .
- Cystic Fibrosis Research : Research focusing on CFTR modulators showed that certain derivatives could improve protein trafficking and function in cells harboring mutations associated with cystic fibrosis. The presence of specific functional groups was correlated with increased efficacy .
Q & A
Q. What are the recommended synthetic methodologies for preparing 1-Ethenyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole?
The synthesis involves multi-step reactions, including nucleophilic substitution and ester hydrolysis. For analogous compounds, ethyl 1-substituted derivatives are prepared via alkylation of the parent scaffold using substituted benzyl chlorides under reflux, followed by recrystallization. Key parameters include solvent selection (ethanol/water), base strength (NaOH for hydrolysis), and controlled temperature to prevent decomposition .
Q. What analytical techniques are essential for characterizing this compound?
A combination of methods is required:
- X-ray crystallography for absolute configuration determination (as shown for cyclohepta-fused pyrroles) .
- GC-MS for purity assessment .
- Multinuclear NMR spectroscopy (¹H/¹³C) to verify substitution patterns.
- Elemental analysis to confirm empirical formulas (e.g., C, H, N within 0.4% of theoretical values) .
Q. What safety protocols are mandated for handling this compound?
Based on structurally related compounds:
- Use PPE (nitrile gloves, chemical goggles, lab coats) and work in fume hoods .
- Store in airtight containers at 2–8°C under inert atmosphere .
- Emergency procedures: Immediate decontamination for skin exposure and medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational modeling and experimental spectroscopic data?
Systematic validation steps include:
- Re-evaluating DFT functionals (B3LYP vs. M06-2X) for NMR shift calculations.
- Comparing experimental X-ray bond lengths/angles with optimized geometries .
- Assessing solvent effects via COSMO-RS simulations .
- Verifying purity through orthogonal methods (HPLC vs. GC-MS) . Documented cases show ≤0.3 ppm deviations in ¹H NMR using M06-2X/6-311++G(d,p) .
Q. What strategies optimize electronic properties for materials science applications?
Key approaches include:
- Introducing electron-withdrawing groups (-CN, -NO₂) at position 2 to enhance π-conjugation .
- Coupling with tetrazoloquinoline moieties for donor-acceptor architectures.
- Characterizing photophysics via UV-vis spectroscopy and cyclic voltammetry .
- Modifying solid-state packing through halogen-bond donors in co-crystals .
Q. How to design SAR studies for pharmacological applications?
Methodological considerations:
- Develop a congeneric series by varying substituents at positions 1 and 3a .
- Implement biological assays :
- Enzymatic inhibition (e.g., acetylcholinesterase for neuroactivity) .
- Cytotoxicity profiling using cancer cell lines .
3. Perform molecular docking using homology models from crystallographic data .
4. Analyze pharmacokinetics via HPLC-MS for metabolic stability.
Methodological Notes
- Synthesis Optimization : Monitor reaction progress using TLC and adjust stoichiometry for sterically hindered substitutions .
- Crystallography : Resolve disorder in main residues by refining anisotropic displacement parameters (ADPs) with SHELXL .
- Toxicity Screening : Follow OECD guidelines for acute toxicity assays (oral, dermal, inhalation) using GHS Category 4 thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
